1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of synthetic cathinones. It is also known as Methylone or bk-MDMA. Methylone is a psychoactive drug that has been used for recreational purposes due to its stimulant and empathogenic effects. However,
Mechanism of Action
Methylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria. Methylone also acts as a monoamine releasing agent, which means it causes the release of these neurotransmitters from their storage sites in the brain.
Biochemical and Physiological Effects:
Methylone has been found to increase heart rate, blood pressure, and body temperature. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, which leads to increased stimulation and euphoria. Methylone has also been found to cause neurotoxicity in animal studies, which suggests that it may have harmful effects on the brain.
Advantages and Limitations for Lab Experiments
Methylone has been used in scientific research to study the effects of cathinones on the brain and to investigate the potential therapeutic benefits of these compounds. However, there are limitations to using Methylone in lab experiments, including its potential for abuse and its harmful effects on the brain.
Future Directions
There are several future directions for research on Methylone. One direction is to investigate the potential therapeutic benefits of this compound, including its use in the treatment of depression and anxiety. Another direction is to study the long-term effects of Methylone on the brain, including its potential for neurotoxicity and addiction. Additionally, researchers could investigate the effects of different doses and administration routes of Methylone on the brain and behavior. Finally, researchers could investigate the effects of Methylone in combination with other drugs, including other cathinones and traditional antidepressants.
Conclusion:
Methylone is a synthetic cathinone that has been used for recreational purposes due to its stimulant and empathogenic effects. However, it has also been used in scientific research to study the effects of cathinones on the brain and to investigate the potential therapeutic benefits of these compounds. Methylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and causes the release of these neurotransmitters from their storage sites in the brain. However, it also has harmful effects on the brain, including neurotoxicity and addiction potential. Future research on Methylone could investigate its potential therapeutic benefits, long-term effects on the brain, and effects in combination with other drugs.
Synthesis Methods
Methylone can be synthesized through various methods, including the reduction of 3,4-methylenedioxy-N-methylcathinone (MDMC) using sodium borohydride. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and thiophenyl-2-nitropropene in the presence of a reducing agent.
Scientific Research Applications
Methylone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. Methylone has also been used to study the effects of cathinones on the brain and to investigate the potential therapeutic benefits of these compounds.
Properties
IUPAC Name |
(E)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14-9-11-6-7-15(10-11)13(16)5-4-12-3-2-8-17-12/h2-5,8,11,14H,6-7,9-10H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZCFMYFURBET-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)C(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1CCN(C1)C(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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